N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
The compound N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide features a dihydrobenzothiazole core annelated with a propenyl group at position 3 and a methanesulfonyl substituent at position 5. The benzamide moiety is functionalized with a 4-methylbenzenesulfonamido group. The Z-configuration at the benzothiazole-imine bond is critical for molecular planarity and interaction with biological targets .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S3/c1-4-15-28-22-14-13-19(35(3,30)31)16-23(22)34-25(28)26-24(29)20-7-5-6-8-21(20)27-36(32,33)18-11-9-17(2)10-12-18/h4-14,16,27H,1,15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQXSLHTYWRFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and subsequent coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Converts the sulfonyl group to sulfoxides or sulfones.
- Reduction : Converts the sulfonyl group to sulfides.
- Substitution Reactions : Engages in nucleophilic or electrophilic substitutions at the benzothiazole core.
Biology
This compound has been investigated for its potential biological activities. Notably:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth .
Medicine
The therapeutic potential of this compound is being explored for treating diseases such as:
- Cancer : Its ability to interfere with cell division processes positions it as a candidate for further development in oncology.
- Bacterial Infections : The compound's antimicrobial properties suggest potential use in developing new antibiotics .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate innovations in:
- Polymer Chemistry : As a precursor for synthesizing novel polymers with specific functionalities.
- Catalysis : Its structural features allow it to act as a catalyst or catalyst support in various chemical reactions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific protein kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds showed promising results against Gram-positive bacteria. The study highlighted the role of the sulfonamide group in enhancing antimicrobial activity through improved binding affinity to bacterial enzymes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Structural and Functional Modifications
The table below highlights key structural differences and biological activities of analogous benzothiazole derivatives:
Physicochemical Properties
- Solubility : The methanesulfonyl group increases hydrophilicity compared to unsubstituted benzothiazoles (e.g., riluzole) .
- Tautomerism : The 2,3-dihydrobenzothiazole core exists in equilibrium between thione and thiol tautomers, with spectral data (IR, NMR) confirming the thione form predominates, similar to triazole-thiones .
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and specific activities against various pathogens, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a benzothiazole core , which is known for its diverse biological activities. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Sulfonylation : Introduction of the methanesulfonyl group is carried out using methylsulfonyl chloride in the presence of a base like pyridine.
- Coupling Reactions : The final step often involves coupling with a sulfonamide derivative to form the complete structure.
The overall synthetic route emphasizes the importance of reaction conditions, including catalysts and temperature control, to ensure high yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds containing a benzothiazole moiety exhibit significant antimicrobial activity . In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
A comparative study highlighted that this compound's activity against Mycobacterium tuberculosis was notable, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antitubercular agent. The compound's structure likely enhances its ability to penetrate bacterial cell walls, which is crucial for efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through several studies. Mechanistic investigations suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell cycle regulation and apoptosis .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or proteasomes that are critical for DNA replication and protein degradation in cancer cells.
- Receptor Interaction : It may bind to specific receptors involved in cell signaling pathways, thereby altering cellular responses that lead to reduced proliferation or increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to cellular damage and death .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. How does the sulfonamido group’s electronic nature affect the compound’s spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
